molecular formula C11H16O3 B582966 Germicidin CAS No. 151271-57-7

Germicidin

Cat. No.: B582966
CAS No.: 151271-57-7
M. Wt: 196.246
InChI Key: NPQKQKITPJTEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Germicidin is a group of natural products derived from Streptomyces species, specifically known for its role as an autoregulatory inhibitor of spore germination. The compound exists in several homologs, including this compound A, this compound B, this compound C, and surugapyrone A (this compound D). These compounds are characterized by their pyran-2-one structure and exhibit various biological activities, including inhibition of spore germination and potential pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Germicidin is biosynthesized through a type III polyketide synthase called this compound synthase. This enzyme exhibits high substrate flexibility, accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A or acyl carrier protein. The catalytic efficiency is significantly higher when acyl carrier protein is the acyl carrier .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Streptomyces species under controlled conditions. The production process includes the fermentation of Streptomyces cultures, followed by extraction and purification of this compound using techniques such as high-performance liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Germicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Germicidin has a wide range of scientific research applications, including:

Mechanism of Action

Germicidin exerts its effects by inhibiting the germination of spores in Streptomyces species. The compound binds to specific molecular targets involved in the germination process, preventing the transition from spore to vegetative growth. This inhibition is reversible, and this compound also affects hyphal elongation, further influencing microbial development .

Comparison with Similar Compounds

Germicidin is unique among similar compounds due to its specific role as an autoregulatory inhibitor of spore germination. Similar compounds include:

    Isothis compound A and B: These compounds are structurally related to this compound and exhibit similar inhibitory effects on spore germination.

    Violapyrones: These compounds, isolated from Streptomyces violascens, also possess antibacterial properties.

    Photopyrones: Isolated from Photorhabdus luminescens, these compounds act as bacterial signaling molecules.

    Myxopyronins and Corallopyronins: These compounds are inhibitors of bacterial RNA synthesis and exhibit antifungal activities.

Properties

IUPAC Name

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKQKITPJTEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(OC1=O)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934217
Record name Germicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151271-57-7
Record name Germicidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.